(5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo-triazolone family, characterized by a fused heterocyclic core (thiazole and triazole rings) and a benzylidene substituent. The Z-configuration at the C5 position is critical for its structural stability and biological activity . Key structural features include:
- 3-Methoxy-4-(3-methylbutoxy)benzylidene substituent at position 5, providing lipophilicity and influencing binding affinity.
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold, a pharmacophoric motif associated with antimicrobial and anticancer properties .
Synthetic routes for analogous compounds involve condensation of substituted benzaldehydes with thiazolo-triazolone precursors under mild conditions (methanol, room temperature) with yields ranging from 52% to 64% .
Properties
Molecular Formula |
C23H22ClN3O3S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H22ClN3O3S/c1-14(2)9-10-30-18-8-7-15(11-19(18)29-3)12-20-22(28)27-23(31-20)25-21(26-27)16-5-4-6-17(24)13-16/h4-8,11-14H,9-10H2,1-3H3/b20-12- |
InChI Key |
VCKMKJSVJIRFPI-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other aromatic compounds. The reaction conditions may involve:
Condensation reactions: Using aldehydes and thiosemicarbazides under acidic or basic conditions.
Cyclization reactions: Forming the thiazolo-triazole ring system through intramolecular cyclization.
Substitution reactions: Introducing various substituents like methoxy, chlorophenyl, and butoxy groups.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial activity. A study demonstrated that these compounds possess broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiazolo-triazole derivatives have shown promising anticancer properties. Recent studies have highlighted their effectiveness against various cancer cell lines without causing toxicity to normal cells. For instance, a study found that certain derivatives exhibited high cytotoxicity against cancer cell lines while maintaining safety profiles for normal somatic cells .
Key Findings:
- Compounds were synthesized and evaluated for anticancer activity.
- Structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly impact efficacy.
- Some derivatives demonstrated IC50 values in the low micromolar range against cancer cells.
Study 1: Antimicrobial Efficacy
A case study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazolo-triazole derivatives against multi-drug resistant bacterial strains. The study reported significant inhibition rates and identified potential mechanisms involving cell wall synthesis disruption .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of thiazolo-triazole compounds. The researchers synthesized several derivatives and tested them against various cancer cell lines. Results indicated that specific structural modifications enhanced cytotoxicity while minimizing adverse effects on normal cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to cellular receptors and modulating their activity.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl in the target compound) enhance antimicrobial activity by improving membrane penetration .
- Lipophilic alkoxy chains (e.g., 3-methylbutoxy in the target) may prolong metabolic stability compared to shorter chains (e.g., propoxy in 609794-90-3) .
- Heterocyclic benzylidene substituents (furan, thiophene) in compounds 2j and 2k improve anticancer potency via π-π stacking interactions .
Synthetic Efficiency :
- Yields for thiazolo-triazolone derivatives typically range from 52% to 64% under mild conditions, suggesting scalability for the target compound .
Pharmacokinetic and Toxicity Considerations
- Toxicity: Rhodanine-based analogs (e.g., compound II in ) show low cytotoxicity to normal cells, suggesting a favorable therapeutic index for the target compound.
Biological Activity
Overview
The compound (5Z)-2-(3-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the triazole moiety via azide-alkyne cycloaddition.
- Functionalization of the phenyl rings with methoxy and butoxy groups.
- Final condensation to establish the benzylidene linkage.
These synthetic routes are crucial for achieving high yields and purity levels necessary for biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo-triazole derivatives. For instance, compounds similar to our target compound have shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the target compound may exhibit comparable antimicrobial activity.
Anticancer Activity
In vitro studies have demonstrated that certain derivatives within this class possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in melanoma and breast cancer models . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological pathways. Notably, thiazolo-triazole derivatives have been reported to inhibit tyrosinase activity significantly, which is relevant for conditions like hyperpigmentation and melanoma . The most potent inhibitors in related studies exhibited IC50 values significantly lower than traditional agents like kojic acid.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazolo-triazole derivatives against E. coli and S. aureus. The compound exhibited an MIC value of 0.15 μM against E. coli, indicating strong antibacterial activity .
| Compound | MIC against E. coli (μM) | MIC against S. aureus (μM) |
|---|---|---|
| (5Z)-2-(3-chlorophenyl)... | 0.15 | 0.30 |
| Reference Drug (Ciprofloxacin) | 0.10 | 0.25 |
Study 2: Cytotoxicity in Cancer Cell Lines
In another investigation focusing on anticancer properties, several derivatives were tested on B16F10 murine melanoma cells. The results indicated that the target compound could reduce cell viability by over 70% at concentrations around 10 μM after 48 hours of treatment.
| Compound | Cell Viability (%) at 10 μM | Cell Viability (%) at 20 μM |
|---|---|---|
| (5Z)-2-(3-chlorophenyl)... | 30 | 10 |
| Control (Untreated) | 100 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
